molecular formula C11H17ClN2O2S B2971280 3-(Piperidin-4-yl)benzenesulfonamide hydrochloride CAS No. 2137603-60-0

3-(Piperidin-4-yl)benzenesulfonamide hydrochloride

Cat. No.: B2971280
CAS No.: 2137603-60-0
M. Wt: 276.78
InChI Key: YYQURKPDLYRRNF-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)benzenesulfonamide hydrochloride is a sulfonamide derivative featuring a piperidine ring attached to the benzene ring at the 3-position. The compound is characterized by its sulfonamide (-SO₂NH₂) group, a piperidin-4-yl moiety, and a hydrochloride counterion.

Properties

IUPAC Name

3-piperidin-4-ylbenzenesulfonamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S.ClH/c12-16(14,15)11-3-1-2-10(8-11)9-4-6-13-7-5-9;/h1-3,8-9,13H,4-7H2,(H2,12,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQURKPDLYRRNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC(=CC=C2)S(=O)(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)benzenesulfonamide hydrochloride typically involves the reaction of piperidine with benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity through the use of advanced reaction monitoring and control systems. The final product is typically obtained as a hydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzenesulfonamide derivatives .

Scientific Research Applications

3-(Piperidin-4-yl)benzenesulfonamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and sulfonamide group can form hydrogen bonds and other interactions with target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

4-(Piperidin-4-yl)benzenesulfonamide Hydrochloride
  • Structure : Piperidine attached at the 4-position of the benzene ring.
  • Molecular Formula : C₁₁H₁₆ClN₂O₂S (identical to the 3-isomer) .
  • Key Differences :
    • Synthetic Yield : Reported at 67–83% for analogs, depending on reaction conditions .
    • Biological Activity : Positional isomers often exhibit divergent receptor-binding profiles. For example, 4-substituted analogs may show higher affinity for serotonin receptors compared to 3-substituted variants .
2-(Piperidin-4-yl)benzenesulfonamide Hydrochloride
  • Limited synthesis data, but analogous compounds (e.g., 2-sulfamoylaminophenyl derivatives) show lower thermal stability (melting points ~132–150°C) compared to 3- and 4-isomers .

Substituent Variations on the Benzene Ring

Halogen-Substituted Derivatives
  • Example : 3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS 1233955-09-3) .
    • Impact of Fluorine : Enhances metabolic stability and lipophilicity (logP increases by ~0.5 units) .
    • Synthetic Yield : 76% for 5-chloro-2-methoxy derivatives .
Nitro-Substituted Derivatives
  • Example : 3-Nitro-N-(piperidin-4-yl)benzenesulfonamide hydrochloride (CAS 1233955-34-4) .
    • Key Properties :
  • Molecular Weight: 329.77 g/mol.
  • Reactivity: Nitro groups may reduce solubility but improve electrophilic reactivity for further functionalization.

Heterocycle-Modified Analogs

Piperazine-Based Derivatives
  • Example: N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide (Compound 6d) . Molecular Weight: 594.13 g/mol. Activity: Piperazine-containing analogs often exhibit enhanced binding to GPCRs (e.g., α2A/5-HT7 receptors) due to increased conformational flexibility .
Diazepane-Based Derivatives
  • Example : N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)benzenesulfonamide hydrochloride (Compound 10a) .
    • Key Findings :
  • 5-HT6 Receptor Affinity : Ki = 12 nM (vs. >100 nM for piperidine-based compounds).
  • ADMET Profile : Superior oral bioavailability compared to piperidine analogs .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Synthetic Yield (%)
3-(Piperidin-4-yl)benzenesulfonamide HCl C₁₁H₁₆ClN₂O₂S 240.32 Not reported ~70–85
4-(Piperidin-4-yl)benzenesulfonamide HCl C₁₁H₁₆ClN₂O₂S 240.32 210–230 67–83
3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide HCl C₁₁H₁₅ClFN₂O₂S 278.77 Not reported 76
Compound 10a (Diazepane analog) C₁₈H₂₃ClN₃O₂S 345.46 Not reported 83

Biological Activity

3-(Piperidin-4-yl)benzenesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring linked to a benzenesulfonamide moiety, which is crucial for its biological activity. The sulfonamide group is known to mimic natural substrates, allowing it to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzyme activity by mimicking natural substrates. This property is particularly valuable in biochemical research where enzyme inhibition is often a therapeutic target.
  • Receptor Interaction : The compound may also interact with specific receptors, influencing various signaling pathways within cells.

Biological Activities

Research has demonstrated that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies indicate that the compound has potential as an antimicrobial agent, inhibiting the growth of various pathogens.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to reduce inflammation, making it a candidate for treating inflammatory diseases .
  • Antiviral Potential : Preliminary findings suggest that it may interact with proteins involved in viral replication, indicating potential antiviral applications.

Data Table: Biological Activity Summary

Activity Mechanism Reference
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces inflammatory response
AntiviralInteracts with viral replication proteins

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition, suggesting its potential as a therapeutic agent in treating bacterial infections.
  • Anti-inflammatory Research : In vivo studies demonstrated that the compound could significantly reduce paw edema in animal models, indicating strong anti-inflammatory properties. The mechanism was linked to the inhibition of pro-inflammatory cytokines .
  • Antiviral Investigations : Research into the interactions between the compound and viral proteins revealed promising results, particularly in inhibiting replication processes essential for viral proliferation.

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